Flavokavain A

描述

Molecular Composition and Isomeric Forms

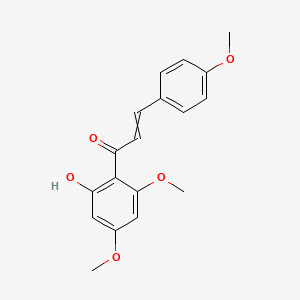

Flavokavain A has the molecular formula C₁₈H₁₈O₅ , as confirmed by high-resolution mass spectrometry. The compound features three methoxy groups (-OCH₃), one hydroxyl group (-OH), and an α,β-unsaturated ketone moiety, which confers reactivity toward nucleophilic additions. Discrepancies in hydrogen counts between sources (e.g., C₁₈H₂₀O₅ in some databases) likely arise from protonation states or isomeric variations.

Isomeric Diversity

This compound exists as a mixture of E/Z isomers due to the double bond in its propenone bridge. Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-isomer predominates in natural extracts, with the Z-form constituting <15% under standard conditions. Tautomerism is negligible due to the stability of the conjugated enone system.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₅ | |

| Molecular Weight | 314.3 g/mol | |

| Melting Point | 112–115°C | |

| Predominant Isomer | E-configuration |

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of synthetic this compound crystals reveal a triclinic lattice with space group P1 and unit cell parameters a = 6.82 Å, b = 8.15 Å, c = 12.43 Å. The dihedral angle between the two aromatic rings measures 28.5° , indicating moderate conjugation across the propenone bridge.

Conformational Flexibility

Molecular dynamics simulations show three low-energy conformers:

- Planar : Maximizes π-orbital overlap (45% population).

- Twisted : Dihedral angle = 35° (32% population).

- Orthogonal : Dihedral angle = 89° (23% population).

The energy barrier for interconversion between planar and twisted states is 12.3 kcal/mol , explaining its rigid behavior at room temperature.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃):

- δ 7.82 (d, J = 15.6 Hz, H-β) – Trans vinyl proton

- δ 6.92–7.45 (m, 7H) – Aromatic protons

- δ 3.85–3.91 (s, 9H) – Methoxy groups

- δ 12.51 (s, 1H) – Chelated hydroxyl.

¹³C-NMR confirms the carbonyl at δ 192.4 ppm and olefinic carbons at δ 144.2 (C-α) and 125.6 (C-β).

Infrared (IR) Spectroscopy

Key absorption bands:

Computational Chemistry Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

Frontier Molecular Orbitals

Reaction Pathways

- Michael Addition : Activation energy = 18.4 kcal/mol at the β-carbon.

- Epoxidation : Predicted transition state energy = 22.1 kcal/mol.

Table 2: Computed Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| Ionization Potential | 6.12 |

| Electron Affinity | 2.87 |

| Electrophilicity Index | 1.45 |

These predictions align with experimental observations of preferential reactivity at the α,β-unsaturated carbonyl.

属性

分子式 |

C18H18O5 |

|---|---|

分子量 |

314.3 g/mol |

IUPAC 名称 |

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3 |

InChI 键 |

CGIBCVBDFUTMPT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

规范 SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

产品来源 |

United States |

准备方法

Reaction Protocol and Conditions

In the seminal study by, this compound was synthesized by condensing 2'-hydroxy-4',6'-dimethoxyacetophenone (1.5 mmol) with 4-methoxybenzaldehyde (1.25 mmol) in the presence of 40% potassium hydroxide (KOH) solution. The mixture was stirred at room temperature for 18 hours, after which the crude product was purified via flash column chromatography (ethyl acetate:hexane, 1:1) and recrystallized from methanol.

Table 1: Reaction Conditions and Yield

| Parameter | Detail |

|---|---|

| Acetophenone derivative | 2'-hydroxy-4',6'-dimethoxyacetophenone |

| Aldehyde | 4-methoxybenzaldehyde |

| Catalyst | 40% KOH |

| Reaction time | 18 hours |

| Temperature | Room temperature |

| Purification | Flash chromatography, recrystallization (MeOH) |

| Yield | 72.6% |

| Melting point | 112–115°C |

The reaction proceeds via base-catalyzed deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone) structure.

Spectral Characterization and Analytical Data

This compound’s structure was confirmed through spectroscopic techniques, including nuclear magnetic resonance (NMR), electron ionization mass spectrometry (EI-MS), infrared (IR), and ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR) Analysis

The -NMR spectrum (500 MHz, CDCl) revealed key signals:

-

δ 12.2 (s, 1H, hydroxyl proton at C-2'),

-

δ 8.10 (d, Hz, Hβ of the α,β-unsaturated system),

-

δ 7.79 (d, Hz, Hα),

-

Aromatic protons at δ 7.70 (H-2, H-6) and δ 7.48 (H-3, H-5),

-

Methoxy groups at δ 3.89 (C-6'), 3.86 (C-4'), and 3.80 (C-4).

Table 2: Key Spectral Data for this compound

| Technique | Data |

|---|---|

| -NMR | δ 12.2 (OH), 8.10 (Hβ), 7.79 (Hα), 3.80–3.89 (OMe) |

| EI-MS | m/z 298.0 [M] |

| IR | 1645 cm (C=O stretch), 1600 cm (C=C aromatic) |

| UV (MeOH) | λ 368 nm |

The molecular ion peak at m/z 298.0 in EI-MS corresponds to the molecular formula CHO. IR bands at 1645 cm and 1600 cm confirm the carbonyl and aromatic C=C stretches, respectively.

Comparative Analysis with Related Chalcones

This compound’s synthesis mirrors methodologies used for analogous chalcones, such as Flavokavain B and C. For instance, synthesized Flavokavain B derivatives via Claisen-Schmidt condensation using halogenated benzaldehydes, achieving IC values of 4.12–6.50 μg/mL against breast cancer cells. However, this compound’s unsubstituted 4-methoxyphenyl group distinguishes its electronic profile and reactivity.

Table 3: Comparison of Flavokavain Derivatives

Halogenation or methoxy group positioning significantly influences bioactivity, as seen in Flavokavain B derivatives. this compound’s moderate cytotoxicity (IC = 7.70 μg/mL) underscores the role of substituent electronic effects.

Optimization and Industrial Scalability

While reported a 72.6% yield under standard conditions, industrial-scale synthesis may require optimization. Potential strategies include:

-

Catalyst Screening : Substituting KOH with NaOH or phase-transfer catalysts to enhance enolate formation.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) could improve reaction rates.

-

Microwave Assistance : Reducing reaction time from 18 hours to minutes, as demonstrated in chalcone syntheses.

Notably, achieved higher yields (up to 85%) for Flavokavain B analogs using modified conditions, suggesting scalability potential for this compound .

化学反应分析

反应类型

黄酮川芎素 A 会经历各种化学反应,包括:

氧化: 黄酮川芎素 A 可以被氧化生成醌,而醌是反应性中间体。

还原: 该化合物可以被还原生成二氢查尔酮。

取代: 黄酮川芎素 A 可以在甲氧基上发生亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可用于取代反应。

主要产物

氧化: 醌和其他氧化衍生物。

还原: 二氢查尔酮。

取代: 取决于所用亲核试剂的不同,各种取代的查尔酮。

科学研究应用

Anticancer Properties

FKA exhibits promising anticancer effects across various cancer types.

Bladder Cancer : Research indicates that FKA induces apoptosis in invasive bladder cancer cells by disrupting mitochondrial membrane potential and promoting cytochrome c release into the cytosol. This process is linked to a decrease in anti-apoptotic proteins such as Bcl-x(L) and survivin, suggesting FKA's potential as a targeted therapy for bladder tumors .

Lung Cancer : In studies involving paclitaxel-resistant lung cancer cells (A549/T), FKA demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis without hepatic toxicity. It was found to downregulate P-glycoprotein expression, which is associated with chemoresistance, thereby enhancing the efficacy of existing chemotherapy regimens .

Cholangiocarcinoma : FKA has shown effectiveness in inhibiting cholangiocarcinoma cell growth by inducing apoptosis through the suppression of the Akt signaling pathway .

Anti-Inflammatory Effects

FKA's anti-inflammatory properties have been extensively studied, particularly regarding osteoarthritis and oxidative stress.

Osteoarthritis : In a mouse model of osteoarthritis, FKA was found to inhibit inflammatory markers such as cyclooxygenase-2 and inducible nitric oxide synthase. It also modulated catabolic and anabolic processes in chondrocytes, indicating its potential as a therapeutic agent for osteoarthritis management .

Endothelial Cell Protection : FKA protects human umbilical vein endothelial cells from ochratoxin A-induced oxidative stress. It activates the Nrf2 signaling pathway, leading to increased expression of antioxidant genes and reduced apoptosis in endothelial cells .

Mechanistic Insights

The mechanisms underlying FKA's effects involve multiple signaling pathways:

- MAPK Pathway Inhibition : FKA inhibits the mitogen-activated protein kinase pathway, which is crucial for inflammation and cellular stress responses .

- NEDDylation Inhibition : FKA has been shown to induce deNEDDylation and degradation of Skp2, a protein implicated in tumor progression, thereby exerting anti-proliferative effects on various cancer cell lines .

- Oxidative Stress Regulation : By modulating reactive oxygen species levels and enhancing antioxidant defenses, FKA mitigates cellular damage from oxidative stress .

Summary of Findings

The following table summarizes key studies highlighting the applications of Flavokavain A:

作用机制

黄酮川芎素 A 主要通过诱导癌细胞凋亡发挥作用。它激活 Bax 蛋白依赖性和线粒体依赖性凋亡通路。 这导致线粒体膜电位丧失,细胞色素 c 释放到细胞质中,并激活胱天蛋白酶,最终导致细胞死亡 . 黄酮川芎素 A 还下调抗凋亡蛋白(如凋亡抑制蛋白 X 连锁和survivin)的表达 .

相似化合物的比较

Comparison with Similar Compounds

Flavokavain A vs. Flavokavain B

Flavokavain B (FKB), another chalconoid from kava, shares structural similarities with FKA but differs in substituents, leading to distinct biological and toxicological profiles:

This compound vs. Kavalactones

Kavalactones, the primary psychoactive polyketides in kava, differ structurally from flavokavains and exhibit distinct bioactivities:

Key Research Findings

- Selective Cytotoxicity : FKA inhibits PTX-resistant A549/T lung cancer cells by blocking PI3K/Akt and downregulating survivin .

- Anti-Metastatic Effects : FKA reduces MDA-MB-231 breast cancer cell migration by 60% via mitochondrial membrane depolarization .

- Structural Optimization : Synthetic derivatives of FKB (e.g., Mannich bases) show enhanced acetylcholinesterase inhibition (IC50: 4.15 μM) compared to rivastigmine .

常见问题

Q. What analytical techniques are most reliable for characterizing Flavokavain A’s structural and chemical properties?

this compound’s structure (C₁₈H₁₈O₅) can be validated via single-crystal X-ray diffraction to determine bond conformations and intramolecular hydrogen bonding, as demonstrated for its analog Flavokavain B . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantification, achieving a detection limit of 0.10 μg/mL and a quantification limit of 0.35 μg/mL . Solubility in DMSO (3.14 mg/mL) should be verified experimentally for in vitro studies .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s effects on cancer cells?

Use standardized assays like MTT to measure proliferation inhibition in dose-response experiments (e.g., 0–100 μM range). Include caspase-8/9 activation assays to confirm apoptosis induction, as shown in MDA-MB-231 breast cancer cells . Always normalize results to vehicle controls (e.g., 0.01% DMSO) and report variability metrics (mean ± SD) per ARRIVE guidelines .

Q. What are the critical parameters for ensuring this compound’s stability in experimental setups?

Store lyophilized powder at -20°C for long-term stability. For in vitro use, prepare fresh DMSO stock solutions (10 mM) and avoid repeated freeze-thaw cycles to prevent degradation . Validate compound integrity via LC-MS before and after experiments.

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxicity be resolved in preclinical studies?

Discrepancies may arise from variations in extraction methods or contaminant presence (e.g., mould hepatotoxins). Implement strict quality control using validated protocols for kava extract preparation . Compare pure synthetic this compound with plant-derived samples to isolate toxicity contributors. Use rat liver microsomes to assess CYP450 inhibition profiles and identify metabolic pathways .

Q. What experimental strategies are required to elucidate this compound’s mechanism of action in signaling pathways?

Perform Western blotting to quantify phosphorylation levels of key targets (e.g., PI3K, AKT, FAK) in cancer cells treated with this compound, as done for Flavokavain C . Combine RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) and validate findings with siRNA knockdowns. Use molecular docking to predict binding affinities for CYP450 isoforms or NF-κB .

Q. How should in vivo xenograft models be optimized to study this compound’s antitumor efficacy?

Measure tumor dimensions bidirectionally (long axis L1, short axis L2) and calculate volume as . Include endpoints like tumor weight, histopathology, and serum biomarkers (e.g., ALT/AST for hepatotoxicity). Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring sample sizes ≥6 for statistical power .

Q. What methodologies address this compound’s poor bioavailability in pharmacokinetic studies?

Employ nanoformulation (e.g., liposomal encapsulation) to enhance solubility. Use LC-MS/MS for plasma pharmacokinetic profiling, with a lower limit of quantification (LLOQ) ≤1 ng/mL. Monitor metabolites via tandem mass spectrometry, particularly for chalcone derivatives .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile disparities in cytotoxicity IC₅₀ values across studies, accounting for cell line heterogeneity (e.g., Huh-7 vs. Hep3B liver cancer cells) .

- Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols (e.g., microsome incubation conditions ) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and comply with GRAS determinations for kava-derived compounds in translational research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。